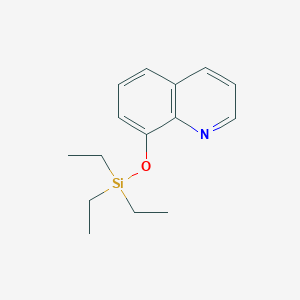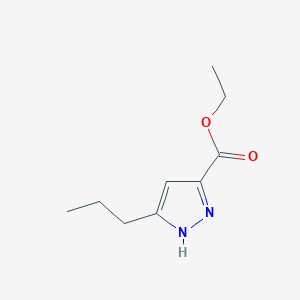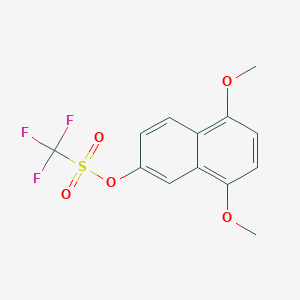
5,8-Dimethoxy-2-naphthalenol Triflate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,8-Dimethoxy-2-naphthalenol Triflate, also known as DMNT, is a chemical compound used in scientific research. It is a triflate derivative of 5,8-dimethoxy-2-naphthol, a naphthalene derivative. DMNT has been studied for its potential use in various fields, including biochemistry, pharmacology, and materials science.
Mecanismo De Acción
The mechanism of action of 5,8-Dimethoxy-2-naphthalenol Triflate is not fully understood, but it is believed to interact with proteins and enzymes through hydrogen bonding and hydrophobic interactions. It has been shown to bind to the active site of some enzymes, inhibiting their activity.
Biochemical and Physiological Effects
5,8-Dimethoxy-2-naphthalenol Triflate has been shown to have various biochemical and physiological effects, including:
1. Inhibition of protein kinase C activity.
2. Inhibition of acetylcholinesterase activity.
3. Modulation of GABAergic neurotransmission.
4. Inhibition of tumor cell growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5,8-Dimethoxy-2-naphthalenol Triflate has several advantages as a research tool, including its high solubility in organic solvents, its stability under various conditions, and its ability to form stable complexes with proteins and enzymes. However, its use is limited by its high cost and the need for specialized equipment and expertise for its synthesis and handling.
Direcciones Futuras
There are several potential future directions for research involving 5,8-Dimethoxy-2-naphthalenol Triflate, including:
1. Development of new fluorescent probes based on 5,8-Dimethoxy-2-naphthalenol Triflate for studying protein-protein interactions.
2. Synthesis of 5,8-Dimethoxy-2-naphthalenol Triflate derivatives with improved binding properties and biological activity.
3. Investigation of the potential use of 5,8-Dimethoxy-2-naphthalenol Triflate as a therapeutic agent for various diseases, including cancer and Alzheimer's disease.
4. Study of the mechanism of action of 5,8-Dimethoxy-2-naphthalenol Triflate and its interactions with proteins and enzymes at the molecular level.
Conclusion
In conclusion, 5,8-Dimethoxy-2-naphthalenol Triflate is a useful research tool with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 5,8-Dimethoxy-2-naphthalenol Triflate and its derivatives as research tools and therapeutic agents.
Métodos De Síntesis
5,8-Dimethoxy-2-naphthalenol Triflate can be synthesized through a reaction between 5,8-dimethoxy-2-naphthol and triflic anhydride in the presence of a catalyst such as 4-dimethylaminopyridine. The resulting compound is a white crystalline powder that is soluble in organic solvents such as dichloromethane and chloroform.
Aplicaciones Científicas De Investigación
5,8-Dimethoxy-2-naphthalenol Triflate has been used in various scientific research applications, including:
1. As a fluorescent probe for studying protein-protein interactions.
2. As a ligand for studying the binding properties of proteins and enzymes.
3. As a starting material for the synthesis of other compounds with potential biological activity.
Propiedades
Número CAS |
1243852-84-7 |
|---|---|
Nombre del producto |
5,8-Dimethoxy-2-naphthalenol Triflate |
Fórmula molecular |
C13H11F3O5S |
Peso molecular |
336.29 g/mol |
Nombre IUPAC |
(5,8-dimethoxynaphthalen-2-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C13H11F3O5S/c1-19-11-5-6-12(20-2)10-7-8(3-4-9(10)11)21-22(17,18)13(14,15)16/h3-7H,1-2H3 |
Clave InChI |
APFVFPIVYFFJSX-UHFFFAOYSA-N |
SMILES |
COC1=C2C=CC(=CC2=C(C=C1)OC)OS(=O)(=O)C(F)(F)F |
SMILES canónico |
COC1=C2C=CC(=CC2=C(C=C1)OC)OS(=O)(=O)C(F)(F)F |
Sinónimos |
1,1,1-Trifluoro-methanesulfonic Acid 5,8-Dimethoxy-2-naphthalenyl Ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



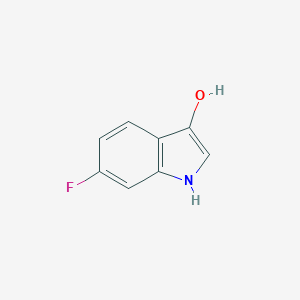
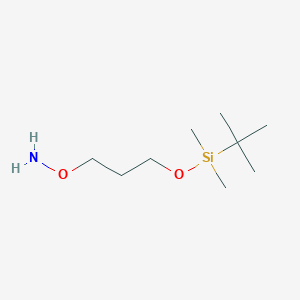


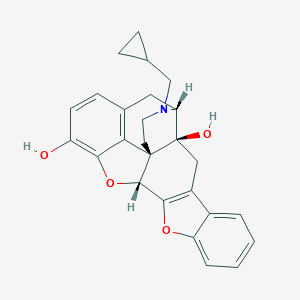
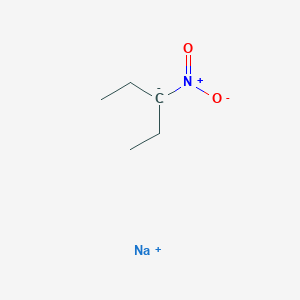


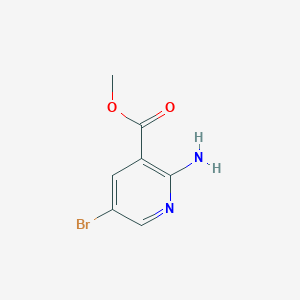
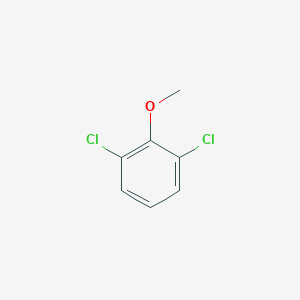
![5-[3-(Trifluoromethoxy)phenyl]-2-furoic acid](/img/structure/B52532.png)
